molecular formula C7H13ClFN B2601083 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 2344685-30-7

1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2601083
CAS No.: 2344685-30-7
M. Wt: 165.64
InChI Key: RGDLZJHBSQNSTF-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable azabicyclo[3.2.1]octane precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydrochloride salt is then formed by treating the fluorinated product with hydrochloric acid, followed by crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The bicyclic structure provides rigidity, which can influence the compound’s overall activity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and development .

Properties

IUPAC Name

1-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-2-1-6(3-7)4-9-5-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDLZJHBSQNSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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